molecular formula C14H26O B14262615 Tetradec-6-enal CAS No. 174155-53-4

Tetradec-6-enal

Cat. No.: B14262615
CAS No.: 174155-53-4
M. Wt: 210.36 g/mol
InChI Key: HCWUCGFGFTYIIJ-UHFFFAOYSA-N
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Description

Tetradec-6-enal is an organic compound with the molecular formula C14H26O. It is an unsaturated aldehyde, characterized by the presence of a double bond at the sixth carbon atom in the tetradecane chain. This compound is known for its distinctive odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradec-6-enal can be synthesized through various methods. One common approach involves the oxidation of tetradecenol. The reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired aldehyde.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-tetradecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-tetradecene using a catalyst such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tetradec-6-enal undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to tetradecenoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to tetradecenol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

    Oxidation: Tetradecenoic acid

    Reduction: Tetradecenol

    Substitution: Various substituted aldehydes and alcohols

Scientific Research Applications

Tetradec-6-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: It serves as a pheromone in certain insect species, playing a role in mating and communication.

    Medicine: Research is ongoing to explore its potential antimicrobial and anti-inflammatory properties.

    Industry: It is used in the fragrance industry to impart a fresh, green odor to perfumes and other scented products.

Mechanism of Action

The mechanism of action of tetradec-6-enal involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell lysis and death. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its aldehyde group.

Comparison with Similar Compounds

  • Tetradec-2-enal
  • Tetradec-11-enal
  • Tetradec-7-enal

Comparison: Tetradec-6-enal is unique due to the position of its double bond, which influences its reactivity and odor profile. Compared to tetradec-2-enal and tetradec-11-enal, this compound has a more pronounced green, leafy scent, making it particularly valuable in the fragrance industry. Its chemical reactivity also differs, with the position of the double bond affecting the types of reactions it can undergo and the products formed.

Properties

CAS No.

174155-53-4

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

tetradec-6-enal

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h8-9,14H,2-7,10-13H2,1H3

InChI Key

HCWUCGFGFTYIIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCCCCC=O

Origin of Product

United States

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